![molecular formula C13H11F3N4O3S2 B2814430 2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 868974-34-9](/img/structure/B2814430.png)
2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a 1,3,4-thiadiazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms, two carbon atoms, and one sulfur atom . Compounds containing this ring have been the subject of considerable interest for designing new antitumor agents .
Molecular Structure Analysis
The molecular structure of this compound would be based on the 1,3,4-thiadiazole ring, with various functional groups attached to it, including an acetamido group and a trifluoromethoxyphenyl group .Chemical Reactions Analysis
The chemical reactions of this compound would depend on the reactivity of the functional groups present in the molecule. For example, the acetamido group might undergo hydrolysis to form an amine and a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups would likely make it soluble in polar solvents .Scientific Research Applications
Inhibition and Anticancer Potential
- A study reported the design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide 3 (BPTES) analogs as inhibitors of kidney-type glutaminase (GLS). The analog N-(5-{2-[2-(5-amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide exhibited similar potency and better solubility relative to BPTES. It was effective in attenuating the growth of P493 human lymphoma B cells in vitro and in a mouse xenograft model (Shukla et al., 2012).
Chemical Synthesis and Impurity Identification
- Research focused on the synthesis of N-[4-({4-[(5-methyl-1, 3, 4-thiadiazol-2-yl)sulfamoyl] phenyl}sulfamoyl)phenyl]amine as an impurity in the antibacterial drug Sulfamethizole, providing insights into the chemical synthesis process and structural analysis of the compound (Talagadadeevi et al., 2012).
Structural Analysis and Molecular Interactions
- A study on the title compound N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide provided detailed insights into its crystal structure, molecular interactions, and hydrogen bonding, offering valuable information for understanding the compound's chemical properties (Ismailova et al., 2014).
Antimicrobial Properties
- Research on a series of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl}acetamide derivatives focused on their synthesis and in vitro antibacterial activity against various pathogens, providing insights into potential antimicrobial applications (Baviskar et al., 2013).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to interact withcarbonic anhydrase , an enzyme that plays a crucial role in maintaining pH balance in the body and assisting in the transport of carbon dioxide .
Mode of Action
They bind to the active site of the enzyme, preventing it from catalyzing the reaction that converts carbon dioxide and water into bicarbonate and protons . This inhibition disrupts the pH balance and the transport of carbon dioxide .
Biochemical Pathways
The inhibition of carbonic anhydrase affects several biochemical pathways. It disrupts the bicarbonate buffer system , which maintains the pH of blood and other bodily fluids . It also affects the carbon dioxide transport pathway , as carbonic anhydrase plays a key role in converting carbon dioxide into a form that can be easily transported in the blood .
Pharmacokinetics
Similar compounds are known to be well absorbed in the gastrointestinal tract and widely distributed throughout the body . They are metabolized in the liver and excreted in the urine .
Result of Action
The inhibition of carbonic anhydrase by this compound can lead to a decrease in the concentration of bicarbonate ions in the blood, resulting in a condition known as metabolic acidosis . This can affect various physiological processes, including respiration and the function of the nervous system .
Action Environment
Environmental factors such as pH and temperature can influence the action of this compound. For instance, the activity of carbonic anhydrase, and thus the efficacy of its inhibitors, can be affected by the pH of the environment . Additionally, the stability of the compound can be influenced by factors such as light, heat, and humidity .
properties
IUPAC Name |
2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N4O3S2/c1-7(21)17-11-19-20-12(25-11)24-6-10(22)18-8-2-4-9(5-3-8)23-13(14,15)16/h2-5H,6H2,1H3,(H,18,22)(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUMXVPDQSZQFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

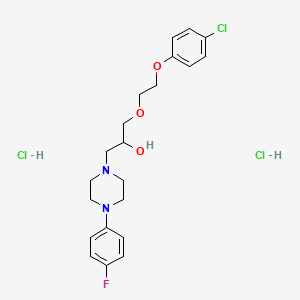
![2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide](/img/structure/B2814351.png)
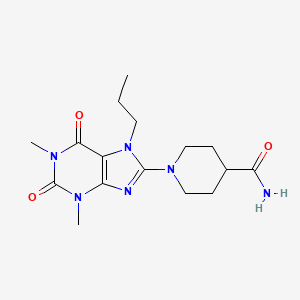
![3-chloro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2814353.png)
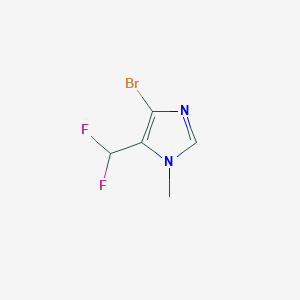
![Methyl 2-[4-(aminomethyl)cyclohexyl]acetate hydrochloride](/img/structure/B2814356.png)
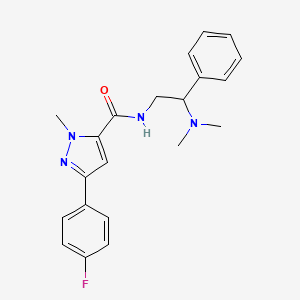
![8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2814360.png)
![N-(1,3-benzothiazol-2-yl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2814361.png)
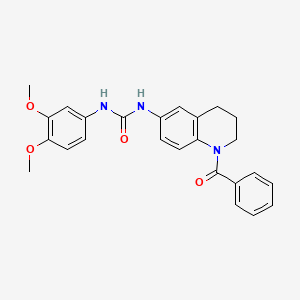
![1-(1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione](/img/structure/B2814364.png)
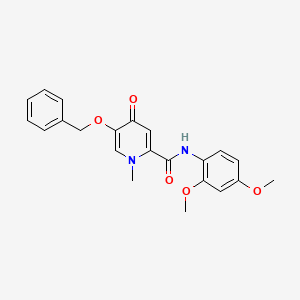

![6-isobutyl-3-(4-(o-tolyl)piperazine-1-carbonyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2814370.png)